1-Naphthalen-1-yl-pentan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-3-11-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHVTPJHHPGYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031164 | |
| Record name | Butyl naphthyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-60-0 | |
| Record name | Butyl naphthyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The most widely employed method for synthesizing aryl ketones like this compound is Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.
Reaction Mechanism :
-
Acyl Chloride Preparation : Pentanoyl chloride (C₄H₉COCl) is synthesized by reacting pentanoic acid with thionyl chloride (SOCl₂).
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Electrophilic Activation : A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acyl chloride to generate an acylium ion.
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Aromatic Substitution : The acylium ion reacts with naphthalene at the 1-position due to its higher electron density compared to the 2-position.
Optimization Parameters :
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Catalyst Loading : 1.2 equivalents of AlCl₃ ensure complete activation of the acyl chloride.
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Temperature : Reactions are conducted at 0–5°C to minimize side products like diacylated derivatives.
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Solvent : Dichloromethane (DCM) or nitrobenzene enhances electrophilicity and solubility.
Yield : Typical yields range from 60–75% , with purity >95% achievable via recrystallization from ethanol.
Grignard Reaction Followed by Oxidation
An alternative route involves the formation of a carbon-carbon bond between naphthalene and a pentanone precursor.
Stepwise Procedure :
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Grignard Reagent Synthesis : Pentylmagnesium bromide (C₅H₁₁MgBr) is prepared by reacting 1-bromopentane with magnesium in dry ether.
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Nucleophilic Addition : The Grignard reagent reacts with 1-naphthaldehyde (C₁₀H₇CHO) to form a secondary alcohol intermediate.
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Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane.
Advantages :
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Avoids the use of strong Lewis acids.
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Provides better control over regioselectivity.
Challenges :
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Lower overall yields (~50%) due to competing side reactions during Grignard formation.
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Requires anhydrous conditions and strict temperature control.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern industrial processes favor continuous flow reactors over batch systems for improved efficiency and safety.
Key Features :
Purification Techniques
Crude Product Isolation :
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Liquid-Liquid Extraction : The reaction mixture is washed with aqueous NaOH to remove unreacted acyl chloride.
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Distillation : Low-pressure distillation separates the product from solvents (boiling point ~280°C at 1 atm).
Final Purification :
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Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent.
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Recrystallization : Ethanol/water mixture yields crystals with >99% purity.
Comparative Analysis of Methods
| Parameter | Friedel-Crafts Acylation | Grignard-Oxidation |
|---|---|---|
| Yield | 60–75% | 45–55% |
| Purity | >95% | ~90% |
| Catalyst Cost | Moderate (AlCl₃) | Low (PCC) |
| Scalability | High | Moderate |
| Byproducts | Diacylated derivatives | Alcohol intermediates |
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-1-yl-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Formation of naphthalen-1-yl-pentanoic acid.
Reduction: Formation of 1-naphthalen-1-yl-pentanol.
Substitution: Various substituted naphthalen-1-yl-pentan-1-one derivatives.
Scientific Research Applications
1-Naphthalen-1-yl-pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-pentan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)
- Structural Differences: α-PVP replaces the naphthalen-1-yl group with a phenyl ring and introduces a pyrrolidine substituent at the 2-position of the pentanone chain .
- Applications : Primarily misused as a "designer drug" (e.g., "bath salts"), contrasting with 1-Naphthalen-1-yl-pentan-1-one’s lack of documented psychoactive properties .
Positional Isomers: 1-(Naphthalen-2-yl)pentan-1-one
- Structural Differences : The naphthalenyl group is attached at the 2-position instead of the 1-position, altering steric and electronic properties .
- Physicochemical Impact : Positional isomerism may affect boiling points, solubility, and crystallinity. For example, 1-(4-methylphenyl)pentan-1-one (a phenyl analog) has a lower boiling point (215°C) compared to this compound (345.4°C), highlighting the influence of aromatic bulk .
Chalcone Derivatives: 1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one
- Applications : Used in materials science for UV absorption and as a ligand in metal-organic frameworks. The absence of conjugation in this compound limits similar applications .
Pyrovalerone Analogs
Examples include 1-(m-Tolyl)pentan-1-one and 1-(4-Trifluoromethylphenyl)pentan-1-one :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, while methyl groups enhance lipophilicity.
- Bioactivity : Pyrovalerone derivatives are selective dopamine transporter inhibitors, whereas this compound’s bioactivity remains unexplored .
Physicochemical and Pharmacological Data Comparison
Biological Activity
1-Naphthalen-1-yl-pentan-1-one, also known by its CAS number 2876-60-0, is an organic compound belonging to the class of naphthyl ketones. Its molecular formula is C15H16O, and it is characterized by a naphthalene ring attached to a pentanone chain. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and antifungal applications.
The synthesis of this compound typically involves the Friedel-Crafts acylation of naphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is conducted under anhydrous conditions to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which further enhance its utility in biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising results against fungal pathogens. Studies have reported its efficacy in inhibiting the growth of fungi such as Candida albicans, highlighting its potential use in treating fungal infections.
Interaction with Biological Targets
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, it may influence enzyme activity or receptor binding, leading to various biochemical responses. The precise molecular mechanisms remain an area for further investigation.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal reported that this compound demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, indicating its potential as an alternative treatment option.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the compound against Candida albicans. The results showed that at concentrations above 20 µg/mL, the compound effectively inhibited fungal growth, suggesting its application in antifungal therapies.
The mechanism of action for this compound is not fully elucidated but may involve:
- Membrane Disruption : The compound may integrate into microbial membranes, causing structural damage.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways essential for microbial survival.
Comparison with Similar Compounds
In comparison to other naphthyl ketones, such as 2-naphthyl ketone derivatives, this compound exhibits unique properties that enhance its biological activity. Its structural characteristics allow for varied interactions with biological targets, making it a subject of interest for drug development.
| Compound | Antimicrobial Activity | Antifungal Activity |
|---|---|---|
| 1-Naphthalen-2-yl-pentan-1-one | Moderate | Low |
| 2-Naphthalen-1-yl-pentan-2-one | Low | Moderate |
| This compound | High | High |
Q & A
Q. What protocols ensure safe handling of this compound in academic labs?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
